molecular formula C19H30N4O3S B4485349 1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4485349
M. Wt: 394.5 g/mol
InChI Key: MZAYHXLYARHHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethanesulfonyl group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethanesulfonyl group: This step usually involves sulfonylation reactions using ethanesulfonyl chloride in the presence of a base.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the histamine H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters . This can lead to various physiological effects, including changes in appetite, sleep, and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potent activity as a histamine H3 receptor antagonist. This makes it a valuable compound for studying the histamine H3 receptor and developing potential therapeutic agents.

Properties

IUPAC Name

1-ethylsulfonyl-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-3-27(25,26)23-10-4-5-16(15-23)19(24)20-17-6-8-18(9-7-17)22-13-11-21(2)12-14-22/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYHXLYARHHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

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